Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine
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Overview
Description
Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is a chemical compound known for its role as a ligand in coordination chemistry. It is particularly noted for its ability to stabilize copper(I) ions, making it a valuable component in various catalytic processes, including click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine typically involves the reaction of benzotriazole with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced, although this is less common.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include copper salts, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in click chemistry, the compound facilitates the formation of 1,2,3-triazoles .
Scientific Research Applications
Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the production of advanced materials and in various catalytic processes.
Mechanism of Action
The mechanism of action of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine involves its ability to stabilize copper(I) ions. This stabilization is achieved through the formation of a complex between the ligand and the metal ion, which prevents the ion from undergoing disproportionation or oxidation . The molecular targets and pathways involved include the coordination of the ligand to the metal center, which enhances the catalytic activity of the metal ion .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-carboxyethyl)phosphine hydrochloride
- Tris(3-hydroxypropyltriazolylmethyl)amine
- Azide-PEG3-biotin conjugate
Uniqueness
Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is unique due to its high stability and efficiency in stabilizing copper(I) ions. This property makes it particularly valuable in click chemistry, where it enhances the catalytic effect of copper(I) ions, leading to higher reaction yields and selectivity .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-bis(benzotriazol-1-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N10/c1-4-10-19-16(7-1)22-25-29(19)13-28(14-30-20-11-5-2-8-17(20)23-26-30)15-31-21-12-6-3-9-18(21)24-27-31/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJPXSHORTCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)CN5C6=CC=CC=C6N=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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